An In-depth Technical Guide to 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid: Structure, Synthesis, and Characterization
An In-depth Technical Guide to 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic Acid: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, a molecule of interest in medicinal chemistry and agrochemical research. The document details its chemical structure, molecular formula, and key physicochemical properties. A thorough, step-by-step synthesis protocol is presented, including the preparation of the ethyl ester intermediate followed by its hydrolysis. The guide culminates in a detailed section on the structural elucidation of the target molecule, discussing the expected spectroscopic characteristics. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel organic compounds.
Introduction
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, also known as N-(3,4-dimethylphenyl)oxamic acid, is an organic compound featuring a substituted aromatic ring linked to an oxamic acid moiety. Its structural motifs, including the carboxylic acid and amide functional groups, make it a versatile building block in the synthesis of more complex molecules. This compound serves primarily as an intermediate in the development of new pharmaceuticals and agrochemicals.[1] The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the carbonyl oxygens), along with the lipophilic dimethylphenyl group, suggests its potential for interaction with biological targets. Research interest in this and similar molecules often revolves around the exploration of their potential anti-inflammatory or antimicrobial activities.[1]
Physicochemical Properties
The fundamental properties of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | |
| Molecular Weight | 193.20 g/mol | |
| CAS Number | 665053-88-3 | |
| Appearance | Solid (predicted) | - |
| SMILES | O=C(O)C(NC1=CC=C(C)C(C)=C1)=O |
Chemical Structure
The chemical structure of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid consists of a central two-carbon chain. One carbon is part of a carboxylic acid group (-COOH), while the adjacent carbon is a carbonyl group (C=O) that forms an amide linkage with the nitrogen atom of 3,4-dimethylaniline.
Caption: Chemical structure of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid.
Synthesis Protocol
The synthesis of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid is typically achieved through a two-step process. The first step involves the formation of the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid. This approach is favored due to the high reactivity and commercial availability of the starting materials. A similar methodology has been described for the synthesis of the 2,6-dimethylphenyl isomer.[2]
Step 1: Synthesis of Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate
This step involves the acylation of 3,4-dimethylaniline with an excess of diethyl oxalate. The reaction is generally heated to drive it to completion.
Caption: Workflow for the synthesis of the ethyl ester intermediate.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethylaniline (1.0 equivalent).
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Add an excess of diethyl oxalate (e.g., 3.0-5.0 equivalents). The use of excess diethyl oxalate serves as both a reactant and the reaction solvent.
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Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess diethyl oxalate under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate.[3]
Step 2: Hydrolysis of Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions, followed by acidification.
Caption: Workflow for the hydrolysis to the final product.
Experimental Protocol:
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Dissolve Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate (1.0 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.
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Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.1-1.5 equivalents).
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Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
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Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3).
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The product, 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, will precipitate out of the solution as a solid.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure compound.
Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
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Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm). One singlet for the proton between the two methyl groups and two doublets for the other two aromatic protons, showing ortho-coupling.
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Amide Proton: A broad singlet in the downfield region (typically δ 9.0-11.0 ppm) corresponding to the N-H proton. The chemical shift of this proton can be sensitive to the solvent and concentration.
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Carboxylic Acid Proton: A very broad singlet, also in the downfield region (typically δ 10.0-13.0 ppm), for the -COOH proton. This signal is often exchangeable with D₂O.
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Methyl Protons: Two sharp singlets in the upfield region (typically δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the two methyl groups on the aromatic ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
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Carbonyl Carbons: Two signals in the downfield region (typically δ 160-175 ppm) for the amide and carboxylic acid carbonyl carbons.
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Aromatic Carbons: Six signals in the aromatic region (typically δ 110-140 ppm). Four signals will correspond to the CH carbons and two to the quaternary carbons (one attached to the nitrogen and the other to the two methyl groups).
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Methyl Carbons: Two signals in the upfield region (typically δ 15-25 ppm) for the two methyl carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.
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N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching of the secondary amide.
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C=O Stretch: Two strong absorption bands in the region of 1650-1750 cm⁻¹. The amide carbonyl (Amide I band) is expected around 1650-1680 cm⁻¹, and the carboxylic acid carbonyl should appear at a higher frequency, around 1700-1730 cm⁻¹.
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C-N Stretch: A band in the region of 1200-1350 cm⁻¹.
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Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 192.2 in negative ion mode, or the protonated molecule [M+H]⁺ at m/z 194.2 in positive ion mode.
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Fragmentation Pattern: The fragmentation pattern would likely involve the loss of small molecules such as CO₂ (44 Da) or CO (28 Da) from the molecular ion.
Applications and Future Perspectives
As an intermediate, 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid holds potential for the synthesis of a diverse range of compounds with potential biological activities. The presence of both a carboxylic acid and an amide group allows for further functionalization. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the amide N-H can potentially undergo further reactions. Its utility as a building block in the development of herbicides and fungicides has also been noted.[1] Future research may focus on the synthesis of libraries of compounds derived from this scaffold for screening in various biological assays to identify new therapeutic or agrochemical agents.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and predicted spectroscopic characterization of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. The presented two-step synthesis protocol, involving the formation and subsequent hydrolysis of an ethyl ester intermediate, represents a reliable method for obtaining this compound. While experimental spectroscopic data is not widely published, the predicted data provides a solid framework for its structural confirmation. This guide serves as a valuable resource for chemists and researchers, facilitating the synthesis and further investigation of this and related compounds for potential applications in drug discovery and agrochemical development.
References
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MySkinRecipes. 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid. [Link]
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ResearchGate. 2‐((2,6‐Dimethylphenyl)amino)‐2‐oxoacetic Acid (DMPAO). [Link]
